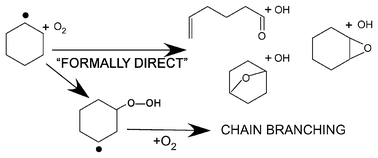Formally direct pathways and low-temperature chain branching in hydrocarbon autoignition: the cyclohexyl + O2 reaction at high pressure†
Physical Chemistry Chemical Physics Pub Date: 2009-02-03 DOI: 10.1039/B819825J
Abstract
The OH concentration in the Cl-initiated oxidation of

Recommended Literature
- [1] Structural crystallisation of crosslinked 3D PEDOT:PSS anisotropic porous biomaterials to generate highly conductive platforms for tissue engineering applications†
- [2] Theoretical investigation of thermodynamic stability and mobility of the intrinsic point defects in Ti3AC2 (A = Si, Al)
- [3] Proton, electron and energy transfer processes in excited phenol–olefin dyads
- [4] Product selectivity control induced by using liquid–liquid parallel laminar flow in a microreactor†
- [5] Back cover
- [6] Length-controlled synthesis and the photoluminescence of pre-perovskite PbTiO3 nanofibers
- [7] Genipin cross-linked PEG-block-poly(l-lysine)/disulfide-based polymer complex micelles as fluorescent probes and pH-/redox-responsive drug vehicles†
- [8] Occurrence and fate of pharmaceuticals and personal care products in drinkingwater in southern China†
- [9] Reaction of steroidal toluene-p-sulphonates with 2-dimethylaminoethanol
- [10] Suppressing defects through thiadiazole derivatives that modulate CH3NH3PbI3 crystal growth for highly stable perovskite solar cells under dark conditions†

Journal Name:Physical Chemistry Chemical Physics
Research Products
-
CAS no.: 98020-60-1









